3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde
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Overview
Description
3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-methylpiperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 3-formylbenzaldehyde with 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity. For example, a common method involves the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 3-((2-Methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 3-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in catalytic reactions, it may form intermediates such as iminium ions, which then participate in further chemical transformations. The pathways involved often depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
3-((2-Methylpiperidin-1-yl)methyl)benzoic acid: Formed by the oxidation of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde.
3-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol: Formed by the reduction of this compound.
4-Methoxy-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde: A derivative with a methoxy group on the benzaldehyde moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is desired .
Properties
IUPAC Name |
3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-5-2-3-8-15(12)10-13-6-4-7-14(9-13)11-16/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKSENBXQNHAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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